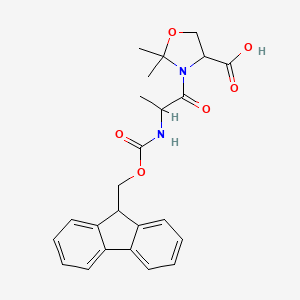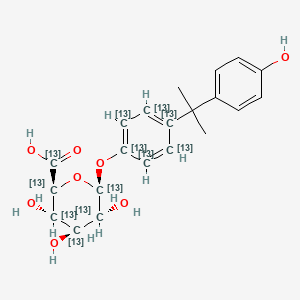
Hydroxyzine Acetic Acid Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyzine Acetic Acid Hydrochloride Salt is a compound that belongs to the class of first-generation antihistamines. It is known for its sedative, anxiolytic, and antiemetic properties. This compound is commonly used in the treatment of allergic conditions, anxiety, and tension associated with psychoneuroses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxyzine Acetic Acid Hydrochloride Salt can be synthesized through a series of chemical reactions involving the starting material hydroxyzine. The synthesis typically involves the reaction of hydroxyzine with acetic acid and hydrochloric acid under controlled conditions to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process includes the crystallization and purification of the final product to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxyzine Acetic Acid Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxyzine N-oxide, while reduction can yield hydroxyzine .
Applications De Recherche Scientifique
Hydroxyzine Acetic Acid Hydrochloride Salt has a wide range of scientific research applications, including:
Mécanisme D'action
Hydroxyzine Acetic Acid Hydrochloride Salt exerts its effects primarily through its action as a potent and selective histamine H1 receptor inverse agonist. This action is responsible for its antihistamine and sedative effects. Additionally, it acts as an antagonist of the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. These interactions contribute to its anxiolytic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: A second-generation antihistamine and the active metabolite of hydroxyzine.
Diphenhydramine: Another first-generation antihistamine with similar sedative and antiemetic properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic conditions
Uniqueness
Hydroxyzine Acetic Acid Hydrochloride Salt is unique due to its combination of antihistamine, anxiolytic, and antiemetic properties. Unlike some other first-generation antihistamines, it has a lower affinity for muscarinic acetylcholine receptors, resulting in fewer anticholinergic side effects .
Propriétés
Formule moléculaire |
C23H30Cl2N2O4 |
|---|---|
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C23H29ClN2O4.ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28;/h1-9,23H,10-18H2,(H,27,28);1H |
Clé InChI |
UUZWRZSEGBVALX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)

![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)

![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)

![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)


![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
